1-Methylphosphorinan-4-one 1H and 31P NMR chemical shifts
1-Methylphosphorinan-4-one 1H and 31P NMR chemical shifts
An In-Depth Technical Guide to the ¹H and ³¹P NMR Chemical Shifts of 1-Methylphosphorinan-4-one and its Oxide
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-methylphosphorinan-4-one. As explicit, fully assigned spectral data for this specific compound is not prevalent in readily available literature, this guide synthesizes foundational NMR principles with spectral data from close structural analogs—notably N-methyl-4-piperidone and various cyclic phosphine oxides—to present a robust predictive analysis. The discussion primarily focuses on the more chemically stable 1-methylphosphorinan-4-one 1-oxide (a P(V) species), while also providing expected values for the corresponding P(III) phosphine. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic organophosphorus compounds.
Introduction and Structural Context
1-Methylphosphorinan-4-one is a saturated six-membered heterocyclic compound featuring a phosphorus atom at the 1-position, a carbonyl group at the 4-position, and a methyl group on the phosphorus atom. Such phosphorinanone scaffolds are of significant interest in synthetic and medicinal chemistry. The phosphorus atom can exist in different oxidation states, most commonly as a trivalent phosphine (P(III)) or a pentavalent phosphine oxide (P(V)). The latter is generally more stable and less susceptible to air oxidation.
NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of these molecules. ¹H NMR provides detailed information about the proton environment and the conformation of the heterocyclic ring, while ³¹P NMR serves as a direct and highly sensitive probe of the phosphorus atom's chemical environment, including its oxidation state and coordination.
This guide will deconstruct the anticipated spectra of these compounds, explaining the causal factors behind the expected chemical shifts and coupling constants.
Molecular Structure
The structure of 1-methylphosphorinan-4-one 1-oxide, the principal subject of this guide, is depicted below. The numbering convention used throughout this document is shown.
Figure 2: Standardized workflow for NMR analysis of 1-methylphosphorinan-4-one.
Step-by-Step Methodology
-
Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for its good solubilizing power and well-defined residual solvent peak for calibration. [1]2. Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient to obtain high-quality spectra in a reasonable time.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: A 400 MHz or higher field instrument is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.
-
Number of Scans: 8 to 16 scans are usually adequate.
-
-
³¹P NMR Acquisition:
-
Decoupling: Proton decoupling (³¹P{¹H}) should be used to simplify the spectrum to singlets and improve the signal-to-noise ratio.
-
Reference: The chemical shift should be referenced externally to 85% phosphoric acid (H₃PO₄) at 0.0 ppm. [2] * Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) may be necessary for accurate quantification, though it is often not required for simple qualitative identification.
-
Data Interpretation and Validation
A self-validating analysis integrates data from multiple experiments to build a conclusive structural assignment.
-
¹H-¹H COSY: A Correlation Spectroscopy experiment can be used to confirm which protons are coupled to each other, helping to trace the connectivity from H-2/H-6 to H-3/H-5.
-
¹H-³¹P HMBC: A Heteronuclear Multiple Bond Correlation experiment is the definitive method to confirm assignments. It will show correlations between the phosphorus atom and protons that are two or three bonds away. Strong cross-peaks are expected between the ³¹P signal and the signals for P-CH₃ and H-2/H-6. This directly links the proton and phosphorus environments.
The diagram below illustrates the key factors that influence the final observed chemical shifts, providing a logical framework for interpretation.
Figure 3: Key factors influencing the ¹H and ³¹P NMR chemical shifts.
Conclusion
The NMR spectra of 1-methylphosphorinan-4-one are highly diagnostic of its structure. The ¹H NMR spectrum is characterized by four main proton environments, with the signals for the methyl group and the protons alpha to phosphorus (H-2/H-6) being split into doublets and complex multiplets, respectively, due to significant P-H coupling. The ³¹P NMR spectrum provides an unambiguous determination of the phosphorus oxidation state, with the P(V) oxide expected to resonate in the +30 to +50 ppm range and the P(III) phosphine in the -20 to -60 ppm range. By combining these one-dimensional NMR experiments with 2D correlation techniques and a robust experimental protocol, researchers can achieve complete and confident structural elucidation of this and related organophosphorus heterocycles.
References
-
Hofmann, A. W., et al. (2016). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Online]. Available: [Link]
-
Szewczyk, J., Linehan, K., & Quin, L. D. (2006). A LINEAR CORRELATION BETWEEN THE P-31 NMR SHIFTS OF CYCLIC PHOSPHINES AND THE 0–17 SHIFTS OF THE CORRESPONDING PHOSPHINE OXIDES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Online]. Available: [Link]
-
Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry. [Online]. Available: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for "Guanidine-Catalysed Hydrolysis of Organophosphorus Nerve Agent Simulants". [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. [Online]. Available: [Link]
-
ResearchGate. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Online]. Available: [Link]
-
Pörten, M., et al. (2022). Coordination chemistry of pnictogenylboranes towards group 6 transition metal Lewis acids. Dalton Transactions. [Online]. Available: [Link]
-
University of Sheffield. (n.d.). Heteronuclear coupling. [Online]. Available: [Link]
-
Sent-Doux, P., et al. (2018). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]
-
Gorenstein, D. G. (1975). Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. Journal of the American Chemical Society. [Online]. Available: [Link]
-
Wikipedia. (n.d.). 1-Methyl-4-piperidone. [Online]. Available: [Link]
-
Nanalysis Corp. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Online]. Available: [Link]
-
Mondol, A., et al. (2023). Secondary Phosphines Bearing N‑Heterocyclic Imine Groups: Polarity Umpolung of Highly Electron-Rich P–H Bonds. Journal of the American Chemical Society. [Online]. Available: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Online]. Available: [Link]
-
Mathey, F., et al. (2002). A 1-methyl-phosphininium compound: synthesis, X-ray crystal structure, and DFT calculations. Chemical Communications. [Online]. Available: [Link]
-
Burt, C. T., et al. (1986). Characterization of methylphosphonate as a 31P NMR pH indicator. Journal of Magnetic Resonance. [Online]. Available: [Link]
-
University of Oxford. (n.d.). Publications | NMR Facility. [Online]. Available: [Link]
-
Peck, S. C., et al. (2015). Structural basis for methylphosphonate biosynthesis. Proceedings of the National Academy of Sciences. [Online]. Available: [Link]

